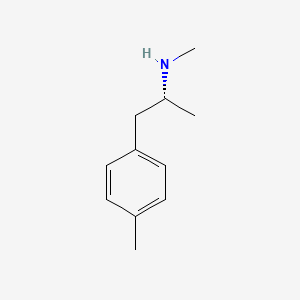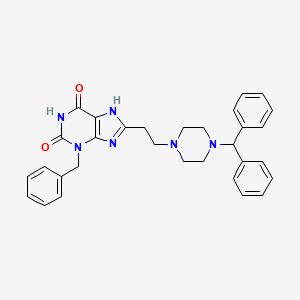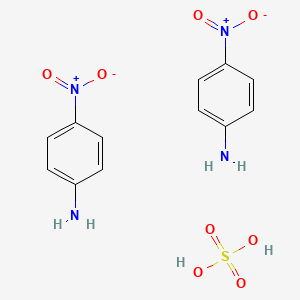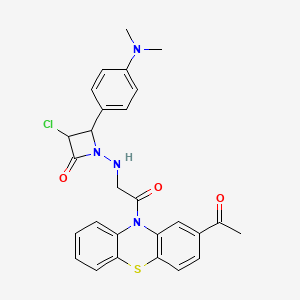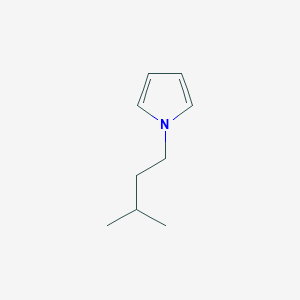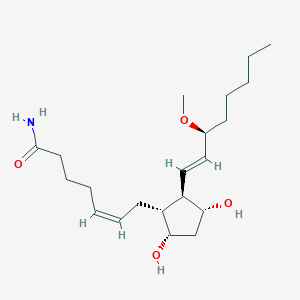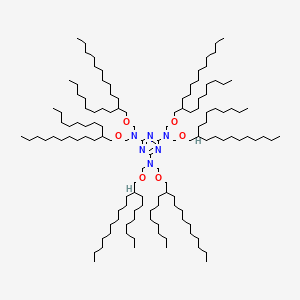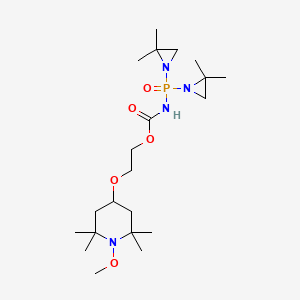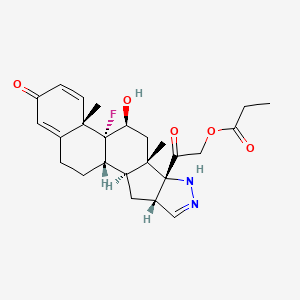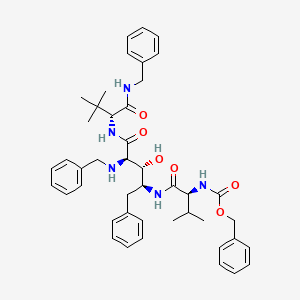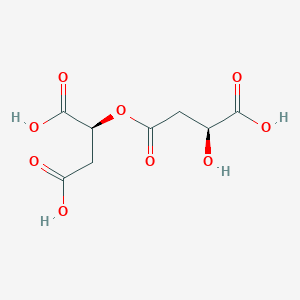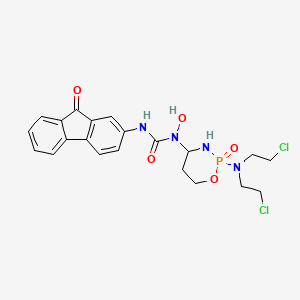
Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N'-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” is a synthetic organic compound that belongs to the class of urea derivatives This compound is characterized by its complex structure, which includes multiple functional groups such as chloroethyl, oxazaphosphorin, fluorenone, and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the oxazaphosphorin ring: This step involves the reaction of a suitable phosphoramide with an appropriate diol under controlled conditions to form the oxazaphosphorin ring.
Introduction of the chloroethyl groups: The bis(2-chloroethyl)amino group can be introduced through nucleophilic substitution reactions using chloroethylamine derivatives.
Attachment of the fluorenone moiety: The fluorenone group can be attached via a condensation reaction with a suitable fluorenone derivative.
Final urea formation: The final step involves the formation of the urea linkage through the reaction of the intermediate with an isocyanate or a related reagent.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of advanced techniques such as continuous flow synthesis, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
“Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives, potentially altering the functional groups present.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the chloroethyl groups or the oxazaphosphorin ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules or as a reagent in organic synthesis.
Biology: It may be studied for its interactions with biological molecules, such as proteins or nucleic acids, to understand its potential biological activity.
Medicine: The compound may be investigated for its potential as a chemotherapeutic agent, particularly due to the presence of the bis(2-chloroethyl)amino group, which is known for its alkylating properties.
Industry: The compound may find applications in the development of new materials or as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” involves its interaction with molecular targets such as DNA or proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on DNA, leading to cross-linking and disruption of DNA replication and transcription. This can result in cell cycle arrest and apoptosis, making the compound a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other urea derivatives with alkylating groups, such as:
Cyclophosphamide: A well-known chemotherapeutic agent with a similar oxazaphosphorin ring structure.
Ifosfamide: Another chemotherapeutic agent with structural similarities to cyclophosphamide.
Melphalan: An alkylating agent with a bis(2-chloroethyl)amino group.
Uniqueness
The uniqueness of “Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N’-(9-oxo-9H-fluoren-2-yl)-N-hydroxy-, P-oxide” lies in its combination of functional groups, which may confer distinct chemical and biological properties. The presence of the fluorenone moiety, in particular, may influence its interactions with biological targets and its overall pharmacokinetic profile.
Properties
CAS No. |
97121-81-8 |
|---|---|
Molecular Formula |
C21H23Cl2N4O5P |
Molecular Weight |
513.3 g/mol |
IUPAC Name |
1-[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]-1-hydroxy-3-(9-oxofluoren-2-yl)urea |
InChI |
InChI=1S/C21H23Cl2N4O5P/c22-8-10-26(11-9-23)33(31)25-19(7-12-32-33)27(30)21(29)24-14-5-6-16-15-3-1-2-4-17(15)20(28)18(16)13-14/h1-6,13,19,30H,7-12H2,(H,24,29)(H,25,31) |
InChI Key |
SDNMYCYZGYELHF-UHFFFAOYSA-N |
Canonical SMILES |
C1COP(=O)(NC1N(C(=O)NC2=CC3=C(C=C2)C4=CC=CC=C4C3=O)O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


